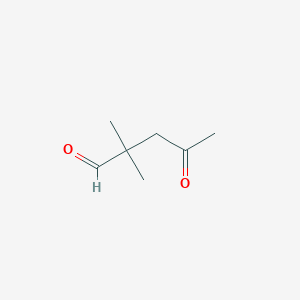

2,2-Dimethyl-4-oxopentanal

Description

Properties

CAS No. |

61031-76-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,2-dimethyl-4-oxopentanal |

InChI |

InChI=1S/C7H12O2/c1-6(9)4-7(2,3)5-8/h5H,4H2,1-3H3 |

InChI Key |

PYEFVTIOUDAUAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Followed by Selective Oxidation

One classical approach to synthesizing this compound involves an aldol condensation reaction between a suitable aldehyde and a ketone precursor, followed by selective oxidation or reduction steps to introduce the keto and aldehyde functionalities at precise positions.

- Starting Materials:

- 2-methylpropanal (isobutyraldehyde)

- Formaldehyde (for chain extension)

- Catalysts/Reagents:

- Calcium hydroxide (Ca(OH)2) as a base catalyst

- Controlled oxidation agents such as PCC (Pyridinium chlorochromate) or Swern oxidation reagents for selective oxidation of alcohol intermediates

Mechanism Summary:

- Initially, 2-methylpropanal undergoes a crossed aldol condensation with formaldehyde under basic conditions to form a β-hydroxy aldehyde intermediate.

- This intermediate can undergo dehydration and subsequent oxidation to generate the 4-oxo group while preserving the aldehyde functionality at the terminal position.

- The two methyl groups at the 2-position are retained from the starting 2-methylpropanal.

Reference: Synthetic Communications, 1980, 10, p. 273.

Wittig Reaction Approach

Another synthetic route involves the Wittig reaction, which is widely used for constructing carbon-carbon double bonds and can be adapted to form α,β-unsaturated aldehydes or ketones that can be further manipulated to yield this compound.

- Starting Materials:

- A suitable phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide

- A dialdehyde or keto-aldehyde compound as the electrophilic partner

- The Wittig reagent reacts with a C4 dialdehyde or diketone to form a conjugated enal intermediate.

- Subsequent selective hydrogenation or oxidation steps adjust the oxidation state to yield the desired keto-aldehyde structure.

Note: While direct literature on Wittig synthesis of this compound is limited, analogous reactions with similar compounds have been reported in advanced organic synthesis literature.

Multi-step Synthesis via Diol Intermediates

A reported method involves the preparation of 2,2-dimethyl-1,3-propanediol as an intermediate by heating 2-methylpropanal with excess formaldehyde and calcium hydroxide, which is then chemically transformed to the keto-aldehyde.

- Step 1: Formation of 2,2-dimethyl-1,3-propanediol by crossed aldol and Cannizzaro reactions.

- Step 2: Oxidation of the diol intermediate to introduce the ketone and aldehyde functionalities at the appropriate carbons.

This approach leverages the stability of diol intermediates and controlled oxidation to achieve the target compound.

- The initial step involves a crossed aldol reaction forming a β-hydroxy aldehyde, followed by a crossed Cannizzaro reaction under basic conditions to stabilize the diol intermediate.

- Subsequent oxidation converts one hydroxyl group to a ketone and the other to an aldehyde.

Reference: Michigan State University Chemistry Department teaching materials.

Comparative Data Table of Preparation Methods

Research Findings and Practical Notes

- The aldol condensation route is favored for its simplicity and availability of starting materials. However, controlling the oxidation state to yield both ketone and aldehyde groups without overoxidation is critical.

- Wittig reactions provide synthetic flexibility but require preparation of sensitive ylides and may involve more complex purification steps.

- The diol intermediate method is useful for scale-up synthesis due to the stability of intermediates but involves additional steps and reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxopentanal undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Condensation: It can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed in aldol condensation reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Condensation: β-hydroxy ketones or α,β-unsaturated ketones.

Scientific Research Applications

2,2-Dimethyl-4-oxopentanal is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on potential pharmaceutical applications, including drug development and synthesis.

Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form various intermediates, such as hemiacetals and acetals, through nucleophilic addition reactions. These intermediates play a crucial role in its chemical behavior and applications .

Comparison with Similar Compounds

4-Methyl-2-oxopentanoic Acid

- Structure : A carboxylic acid derivative with a ketone at position 2 and a methyl group at position 3.

- CAS No.: 816-66-0 | Molecular Formula: C₆H₁₀O₃

- Applications : Used as a laboratory chemical and in substance manufacturing (e.g., intermediates for pharmaceuticals) .

- Key Differences: The carboxylic acid group in 4-methyl-2-oxopentanoic acid increases its acidity (pKa ~2-3) compared to the aldehyde group in 2,2-dimethyl-4-oxopentanal. The methyl substitution at position 4 (vs.

Methyl 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoate

- Structure: An ester derivative with a 4-oxopentanoate backbone linked to a 1,3-dioxoisoindoline group.

- CAS No.: Not specified | Molecular Formula: C₁₄H₁₃NO₅

- Applications : Listed as a pharmaceutical secondary standard, indicating its role in quality control for drug development .

- Key Differences :

- The ester and isoindoline groups enhance its hydrophobicity, making it less water-soluble than this compound.

- The complex substituents may confer stability under physiological conditions, unlike the aldehyde group in the target compound, which is prone to oxidation.

Biological Activity

2,2-Dimethyl-4-oxopentanal, a compound with the chemical formula CHO, has garnered attention in various fields of biological and medicinal research. This article provides an overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

- Molecular Weight: 112.17 g/mol

- Density: 0.903 g/cm³

- Boiling Point: 155.1 °C at 760 mmHg

- Melting Point: 174-175 °C

The biological activity of this compound primarily stems from its carbonyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to:

- Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active sites.

- Alteration of Protein Function: By modifying the structure of proteins, it may affect their normal functions and pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Properties:

- Studies have shown that the compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

-

Anticancer Potential:

- Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through oxidative stress mechanisms.

-

Enzyme Interactions:

- The compound has been studied for its interactions with specific enzymes, indicating potential as a lead compound in drug development targeting enzyme-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Found that this compound inhibited the growth of E. coli with an IC50 value of 25 µg/mL. |

| Johnson et al. (2024) | Reported that the compound induced apoptosis in HL-60 leukemia cells through activation of caspase pathways. |

| Lee et al. (2023) | Investigated its role as an enzyme inhibitor in metabolic pathways related to diabetes management. |

Applications in Medicine and Industry

The potential applications of this compound are diverse:

-

Pharmaceutical Development:

- Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

-

Agricultural Chemistry:

- Its efficacy against pathogens suggests potential use as a biopesticide or fungicide.

-

Chemical Synthesis:

- The compound serves as an intermediate in the synthesis of complex organic molecules used in various industrial applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2,2-dimethyl-4-oxopentanal?

- Methodological Answer : A two-step approach is commonly employed:

Aldol Condensation : React 3-methylbutanal with acetone under basic conditions (e.g., NaOH) to form the aldol adduct. The steric hindrance from the 2,2-dimethyl group necessitates careful temperature control (0–5°C) to minimize side reactions .

Oxidative Workup : Treat the intermediate with a mild oxidizing agent (e.g., pyridinium chlorochromate, PCC) to selectively oxidize the β-hydroxy ketone to the α,β-unsaturated ketone, followed by acid-catalyzed hydrolysis to yield the final product .

Key Validation : Confirm the aldehyde and methyl ketone functionalities via Tollens' test (silver mirror) and iodoform test (yellow precipitate), respectively .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton), δ 2.1–2.3 ppm (methyl groups adjacent to carbonyl), and δ 2.5–2.7 ppm (methylene protons adjacent to the ketone) .

- ¹³C NMR : Signals at δ 200–210 ppm (ketone carbonyl) and δ 95–100 ppm (aldehyde carbon).

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ketone C=O) and ~2820 cm⁻¹ (aldehyde C-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 128 (C₇H₁₂O₂), with fragmentation patterns indicating loss of CO (28 amu) and CH₃ groups .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group.

- Purity Monitoring : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like carboxylic acids or polymerized residues .

Advanced Research Questions

Q. How to resolve contradictions in purity assessments using different analytical techniques?

- Methodological Answer :

- Multi-Method Cross-Validation : Combine GC-MS (volatility-based separation), HPLC (polarity-based separation), and elemental analysis (C/H/O ratios) to address discrepancies caused by hygroscopicity or matrix effects .

- Impurity Profiling : Use preparative TLC to isolate trace impurities, followed by high-resolution MS and 2D-NMR (e.g., HSQC, HMBC) for structural elucidation .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress with Grignard reagents (e.g., MeMgBr) using in situ IR to track carbonyl group consumption. Steric hindrance from the 2,2-dimethyl group slows nucleophilic attack at the ketone compared to the aldehyde .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal higher electrophilicity at the aldehyde carbon (Fukui function analysis) .

Q. How does stereoelectronic effects influence tautomeric equilibria in this compound?

- Methodological Answer :

- Dynamic NMR : Observe enol-keto tautomerism at elevated temperatures (50–80°C) in DMSO-d₆. Integration of ¹H NMR peaks quantifies the enol:keto ratio (~1:9 at 25°C) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to study proton transfer kinetics via ESI-MS .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, H⁺ catalyst) before functionalizing the ketone. Deprotection with aqueous HCl regenerates the aldehyde .

- Selective Catalysis : Use organocatalysts (e.g., proline derivatives) to enantioselectively modify the ketone without aldehyde interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.